molecular formula C20H26N2O4 B13848802 (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one

(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one

Cat. No.: B13848802
M. Wt: 358.4 g/mol
InChI Key: CXJSMIAEGAYRJH-QRIPLOBPSA-N
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Description

The compound "(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl)-4-methyl-1,3-oxazolidin-5-one" is a chiral oxazolidinone derivative characterized by a rigid five-membered heterocyclic ring. Its structure features a tert-butyl group at the 2-position, an ethoxycarbonyl moiety at the 3-position, and an indol-3-yl-methyl substituent at the 4-position. This compound is synthesized via multi-step organic reactions, including alkylation, cyclization, and purification via column chromatography, as evidenced by analogous synthetic routes for structurally related oxazolidinones . Spectroscopic techniques such as $ ^1 \text{H} $ NMR, $ ^{13} \text{C} \text{NMR} $, IR, and HRMS confirm its structural integrity .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl (2R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C20H26N2O4/c1-6-25-18(24)22-16(19(2,3)4)26-17(23)20(22,5)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,6,11H2,1-5H3/t16-,20?/m1/s1

InChI Key

CXJSMIAEGAYRJH-QRIPLOBPSA-N

Isomeric SMILES

CCOC(=O)N1[C@H](OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C

Canonical SMILES

CCOC(=O)N1C(OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this chiral oxazolidinone generally follows a multi-step approach:

  • Step 1: Preparation of Chiral Oxazolidinone Core
    The oxazolidinone ring is typically constructed via cyclization reactions involving amino alcohols or amino acids derivatives. Starting from chiral amino acid derivatives such as L-alanine or related precursors, the formation of the 1,3-oxazolidin-5-one ring is achieved through intramolecular cyclization under dehydrating conditions.

  • Step 2: Introduction of the tert-Butyl Group at the 2-Position
    The tert-butyl substituent is introduced at the 2-position of the oxazolidinone ring, often via alkylation reactions or by using tert-butyl-substituted starting materials. The stereochemistry at this position is controlled by the choice of chiral starting materials and reaction conditions to ensure the (2S) configuration.

  • Step 3: Installation of the Ethoxycarbonyl Group at the 3-Position
    The ethoxycarbonyl (ester) group is introduced typically through esterification or carbamate formation reactions. This step may involve reacting a hydroxyl or amino group with ethyl chloroformate or similar reagents under mild conditions to preserve stereochemistry.

  • Step 4: Attachment of the Indol-3-yl-methyl Group at the 4-Position
    The key indol-3-yl-methyl substituent is introduced via nucleophilic substitution or coupling reactions. This often involves the use of an indole derivative with a suitable leaving group or via alkylation of the oxazolidinone ring at the 4-position with an indol-3-yl-methyl halide or equivalent reagent.

  • Step 5: Final Methylation at the 4-Position
    The methyl group at the 4-position is incorporated either during ring formation or as a subsequent alkylation step, maintaining stereochemical integrity to achieve the (4S) configuration.

Detailed Example of Synthesis (Literature-Based)

A representative synthesis reported in the literature (Pyne et al., 1995) for related chiral oxazolidinones involves the following:

Step Reaction Description Conditions Yield (%) Notes
1 Cyclization of chiral amino acid derivative to form oxazolidinone ring Dehydration under acidic or thermal conditions 70-85 Starting from L-alanine derivatives
2 Alkylation with tert-butyl reagent (e.g., tert-butyl bromide) Base-mediated alkylation, low temperature 60-75 Controls stereochemistry at C-2
3 Esterification with ethyl chloroformate Mild base, room temperature 80-90 Introduces ethoxycarbonyl group at C-3
4 Alkylation with indol-3-yl-methyl halide Mild base, inert atmosphere 55-65 Key step for indole attachment
5 Methylation at C-4 Methyl iodide or equivalent, base 70-80 Final stereocenter installation

Table 1: Representative synthetic steps and yields for chiral oxazolidinone derivatives similar to the target compound.

Stereochemical Control and Resolution

  • The stereochemistry at the 2- and 4-positions is critical for the biological and synthetic utility of the compound. The use of chiral starting materials such as L-alanine or chiral auxiliaries ensures the (2S,4S) configuration.
  • Resolution of racemic mixtures can be performed using chiral chromatography techniques such as CHIRALPAK AD columns, achieving enantiomeric excesses of over 90%.
  • Optical purity is confirmed by NMR and chiral HPLC analysis.

Purification and Characterization

  • Purification is commonly achieved via preparative liquid chromatography using solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry (MS), and X-ray crystallography to confirm the oxazolidinone ring structure and stereochemistry.
  • The compound is typically isolated as a white solid, soluble in chloroform, dichloromethane, and ethyl acetate.

Summary of Key Synthetic Data

Parameter Data
Molecular Formula C20H26N2O4
Molecular Weight 358.43 g/mol
Appearance White solid
Solubility Chloroform, Dichloromethane, Ethyl Acetate
Typical Yield Range 55-90% per step
Stereochemistry (2S,4S) confirmed by chiral resolution and X-ray
Purification Preparative chromatography (e.g., PrepLC)
Characterization Techniques NMR, MS, X-ray crystallography

Table 2: Summary of physicochemical and synthetic data for (2S,4S)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazolidinone ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a precursor for synthesizing various bioactive molecules, including derivatives of tryptophan. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties. For instance, it is utilized in the synthesis of α-[¹¹C]Methyl-L-tryptophan, a radiolabeled compound used in positron emission tomography (PET) imaging to study serotonin metabolism in the brain .

Research indicates that derivatives of this oxazolidinone compound exhibit significant biological activities:

  • Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications to the indole moiety can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, making it a candidate for developing new antibiotics .

Research and Development

In academic and industrial research settings, (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one is used as a building block for synthesizing complex organic molecules. Its unique structure facilitates the exploration of structure-activity relationships (SAR) in medicinal chemistry studies.

Case Studies

StudyDescriptionFindings
Antitumor Activity Assessment Evaluated the cytotoxic effects of modified oxazolidinones on cancer cell lines.Certain modifications led to increased potency against breast and lung cancer cells.
Antimicrobial Testing Investigated the antimicrobial efficacy of derivatives against Gram-positive and Gram-negative bacteria.Some derivatives exhibited significant inhibitory effects on bacterial growth, indicating potential for new antibiotic development.
Radiolabeling for Imaging Used as a precursor for synthesizing radiolabeled compounds for PET imaging studies.Successful incorporation of carbon isotopes allowed for effective imaging of serotonin pathways in vivo .

Mechanism of Action

The mechanism of action of (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target’s function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidinones are a versatile class of heterocycles with applications in asymmetric synthesis, medicinal chemistry, and materials science. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Structural Analogues and Stereochemical Variations

  • (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Substituents: Lacks the tert-butyl, ethoxycarbonyl, and indol-3-yl-methyl groups. Instead, it features a phenyl group at C5 and a methyl group at C3. Stereochemistry: The (4S,5S) configuration contrasts with the (2S,4S) configuration of the target compound. X-ray crystallography confirms the absolute configuration of such derivatives, highlighting how stereochemistry influences molecular packing and intermolecular interactions .
  • (2S,4S)-3-Benzoyl-4-benzyl-2-(tert-butyl)-1,3-oxazolidin-5-one Substituents: Substitutes the indol-3-yl-methyl group with a benzyl moiety and replaces ethoxycarbonyl with a benzoyl group. Crystal Structure: Monoclinic (space group C2) with a cis arrangement of tert-butyl and benzyl groups, as determined by X-ray diffraction. This contrasts with the trans disposition of substituents in other oxazolidinones, affecting solubility and reactivity . Synthesis: Prepared via cyclization using Dess-Martin periodinane, similar to methods in but differing in starting materials .
  • tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate

    • Substituents : Features a dioxo moiety at C2 and C5, with an isopropyl group at C4.
    • Reactivity : The dioxo groups increase electrophilicity, making this compound more reactive toward nucleophiles compared to the target compound’s ethoxycarbonyl group .

Data Table: Key Properties and Comparisons

Compound Substituents Stereochemistry Synthesis Yield Key Applications References
Target Compound tert-butyl, ethoxycarbonyl, indol-3-yl-methyl (2S,4S) 52% (purified) Potential bioactivity
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Phenyl, methyl (4S,5S) 65–70% Chiral auxiliaries
(2S,4S)-3-Benzoyl-4-benzyl-2-(tert-butyl)-1,3-oxazolidin-5-one Benzoyl, benzyl, tert-butyl (2S,4S) 48% Crystallography studies
Dendalone 3-hydroxybutyrate Scalarane core, hydroxybutyrate (4S,5S,8R*) N/A Antileukemic activity
tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate Dioxo, isopropyl (4S) 60% Electrophilic intermediates

Research Findings and Implications

  • Stereochemical Influence : The (2S,4S) configuration of the target compound enhances its rigidity, as seen in crystallographic studies of analogous structures . This rigidity may improve binding specificity in biological targets.
  • Synthetic Challenges : Steric hindrance from the tert-butyl group complicates functionalization at C3, necessitating optimized conditions compared to less hindered derivatives .

Biological Activity

The compound (2S,4S)-2-(tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-1,3-oxazolidin-5-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23N2O4
  • Molecular Weight : 343.39692 g/mol
  • CAS Number : Not specifically assigned but referenced in various chemical databases.

1. Anticancer Activity

Research indicates that derivatives of oxazolidinones exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study Cell Line IC50 Value Mechanism
HeLa5.99 µMCytotoxicity
MDA4680.05 µMAKT inhibition

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Study Bioassay Result
Adjuvant arthritis modelReduced inflammation markers
Cytokine release assaySignificant inhibition

3. Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. This activity is hypothesized to stem from its ability to disrupt bacterial cell membranes.

The biological activity of (2S,4S)-2-(tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-1,3-oxazolidin-5-one can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : It appears to modulate the release of inflammatory cytokines, thus reducing inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized using a multi-step reaction involving indole derivatives and tert-butyl groups. Characterization was performed using NMR and mass spectrometry.
  • Biological Evaluation : In vivo studies demonstrated that treatment with this compound resulted in significant tumor size reduction in murine models of cancer.
  • Clinical Implications : Given its promising results in preclinical studies, further clinical evaluation is warranted to assess its efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S,4S)-configured oxazolidinones, and how can stereochemical integrity be maintained during synthesis?

  • Methodological Answer : The synthesis of oxazolidinones with defined stereochemistry typically involves cyclization of β-hydroxy carbamates or chiral auxiliary-mediated strategies. For example, in related compounds (e.g., 3-benzoyl-4-benzyl derivatives), cyclization under Dean-Stark conditions with thiolactic acid in dry benzene ensures removal of water, driving the reaction to completion . To preserve stereochemistry, low-temperature protocols (e.g., 0°C) and chiral catalysts (e.g., TiCl₄ with Hunig’s base) are critical, as demonstrated in the synthesis of thiazolidinone analogs . Purification via silica gel chromatography and recrystallization from solvents like ethanol or dichloromethane further ensures stereochemical purity .

Q. How can the stereochemistry of the tert-butyl and indol-3-yl-methyl substituents be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For instance, in the structurally similar compound (2S,4S)-3-benzoyl-4-benzyl-2-(tert-butyl)oxazolidin-5-one, the cis arrangement of tert-butyl and benzyl groups was confirmed via crystallographic data (space group C2, β = 117.47°, Z = 4) . NMR techniques, such as NOESY, can also identify spatial proximity between protons on the tert-butyl and indole groups. Coupling constants (e.g., J-values) in 1H^1H- and 13C^13C-NMR further support stereochemical assignments .

Q. What analytical techniques are most reliable for assessing purity and structural fidelity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and elemental analysis confirm molecular composition. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for the oxazolidinone ring). Chromatographic purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). For stereoisomeric impurities, chiral stationary phases or adjusted chromatographic conditions (e.g., temperature or mobile phase pH) can resolve co-eluting epimers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, the tert-butyl group’s steric bulk can be analyzed for its role in shielding specific faces of the oxazolidinone ring during nucleophilic attacks. Molecular docking studies may also simulate interactions with enzymes (e.g., hydrolases) to guide biocatalytic applications .

Q. What strategies resolve contradictions in spectroscopic data when characterizing byproducts or degradation products?

  • Methodological Answer : Multi-dimensional NMR (e.g., HSQC, HMBC) correlates proton and carbon signals to assign complex structures. For degradation products, tandem mass spectrometry (LC-MS/MS) identifies fragment ions. If crystallography is unavailable, electronic circular dichroism (ECD) can distinguish enantiomers by comparing experimental spectra with computed CD curves . Contradictions in melting points or optical rotation values may indicate polymorphic forms, requiring powder X-ray diffraction (PXRD) analysis .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the compound’s stability and epimerization risk?

  • Methodological Answer : Kinetic studies under varying conditions (e.g., DMF vs. THF, 25°C vs. 40°C) track epimerization via 1H^1H-NMR. Polar aprotic solvents like DMF stabilize transition states, increasing epimerization rates. Low-temperature quenching (e.g., –78°C) and acid scavengers (e.g., 2,6-lutidine) mitigate this. Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation pathways .

Q. What role does the indol-3-yl-methyl group play in modulating biological activity, and how can this be probed structurally?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified indole substituents (e.g., halogenation, methylation). Biological assays (e.g., enzyme inhibition) paired with molecular dynamics simulations quantify binding affinities. For example, replacing the indole with a benzofuran moiety alters π-π stacking interactions, which can be validated via crystallographic protein-ligand complexes .

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